molecular formula C10H10BrFO2 B13046536 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene

Katalognummer: B13046536
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: OTQCPFRTAZHROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring, along with a cyclopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows the compound to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects.

Eigenschaften

Molekularformel

C10H10BrFO2

Molekulargewicht

261.09 g/mol

IUPAC-Name

1-bromo-5-cyclopropyloxy-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H10BrFO2/c1-13-9-5-7(14-6-2-3-6)4-8(11)10(9)12/h4-6H,2-3H2,1H3

InChI-Schlüssel

OTQCPFRTAZHROX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)OC2CC2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.